Ergonovine tartrate
Overview
Description
Ergonovine tartrate, also known as ergometrine tartrate, is an ergot alkaloid derived from the fungus Claviceps purpurea. It is primarily used in the medical field to induce uterine contractions and control postpartum hemorrhage. The compound is known for its potent vasoconstrictive properties and its ability to stimulate smooth muscle tissue, particularly in the uterus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergonovine tartrate can be synthesized from lysergic acid, which is a common precursor for many ergot alkaloids. The synthesis involves several steps, including the formation of lysergic acid from ergotamine and subsequent chemical modifications to produce ergonovine .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Claviceps purpurea on a suitable substrate, followed by extraction and purification of the ergot alkaloids. The purified lysergic acid is then chemically modified to produce ergonovine, which is subsequently converted to its tartrate salt for medical use .
Chemical Reactions Analysis
Types of Reactions: Ergonovine tartrate undergoes various chemical reactions, including:
Oxidation: Ergonovine can be oxidized to form more complex ergot alkaloids.
Reduction: Reduction reactions can modify the functional groups on the ergonovine molecule.
Substitution: Substitution reactions can introduce different functional groups into the ergonovine structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of ergonovine, which can have different pharmacological properties .
Scientific Research Applications
Ergonovine tartrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergot alkaloids.
Biology: Studied for its effects on smooth muscle tissue and its role in cellular signaling pathways.
Medicine: Widely used to control postpartum hemorrhage and facilitate the delivery of the placenta. It is also used in diagnostic tests for variant angina.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies
Mechanism of Action
Ergonovine tartrate exerts its effects by directly stimulating the uterine muscle to increase the force and frequency of contractions. It acts on alpha-adrenergic and serotonin receptors, leading to vasoconstriction and increased uterine tone. The compound also inhibits the release of endothelial-derived relaxation factors, contributing to its vasoconstrictive properties .
Comparison with Similar Compounds
Ergotamine: Another ergot alkaloid with potent vasoconstrictive properties, primarily used to treat migraines.
Ergosine: Similar in structure to ergonovine but with different pharmacological effects.
Ergotoxin: A mixture of ergot alkaloids with varying effects on smooth muscle tissue.
Ergocryptine: Used in the treatment of hyperprolactinemia.
Ergocristine: Another ergot alkaloid with vasoconstrictive properties.
Uniqueness: Ergonovine tartrate is unique in its specific application for controlling postpartum hemorrhage and its ability to induce strong uterine contractions. Its rapid onset of action and effectiveness in preventing excessive bleeding make it a valuable tool in obstetric medicine .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H23N3O2.C4H6O6/c2*1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWZQWWOZZUXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N6O10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-50-0 | |
Record name | Ergometrine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.